

# Benchmarking Sch 24937 against novel topoisomerase inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sch 24937  
Cat. No.: B1681535

[Get Quote](#)

## No Evidence of Sch 24937 as a Topoisomerase Inhibitor

Extensive searches for the compound "**Sch 24937**" as a topoisomerase inhibitor have yielded no relevant results. There is no scientific literature or publicly available data to suggest that a compound with this designation acts on topoisomerase enzymes.

It is highly probable that the query contains a typographical error. Further investigation suggests that the intended compound may be SCH 23390. However, it is crucial to note that SCH 23390 is not a topoisomerase inhibitor.

SCH 23390 is a well-characterized and potent selective antagonist for the dopamine D1 receptor.<sup>[1][2][3][4]</sup> Its mechanism of action involves blocking the signaling of dopamine, a neurotransmitter, at this specific receptor subtype in the brain. It has been widely used as a research tool to investigate the role of the dopamine D1 receptor in various neurological and psychiatric conditions.<sup>[3]</sup>

Therefore, a comparison guide benchmarking "**Sch 24937**" against novel topoisomerase inhibitors cannot be created as the fundamental premise of the request is inaccurate. There is no existing data to support such a comparison.

For researchers, scientists, and drug development professionals interested in topoisomerase inhibitors, it is recommended to focus on established and novel agents with confirmed

mechanisms of action against topoisomerase I or II.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [Benchmarking Sch 24937 against novel topoisomerase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681535#benchmarking-sch-24937-against-novel-topoisomerase-inhibitors]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)